molecular formula C13H15IO5 B2733638 Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate CAS No. 428837-88-1

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate

Cat. No.: B2733638
CAS No.: 428837-88-1
M. Wt: 378.162
InChI Key: DPJZYJLUEMRONG-UHFFFAOYSA-N
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Description

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate is an organic compound belonging to the class of acetate esters. It is characterized by its molecular formula C13H15IO5 and a molecular weight of 378.16 g/mol . This compound is notable for its unique structure, which includes an iodine atom, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate typically involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a probe in various biological assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for halogen bonding, setting it apart from its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJZYJLUEMRONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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